molecular formula C19H26N4O3S B2808878 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-70-2

4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2808878
CAS No.: 872613-70-2
M. Wt: 390.5
InChI Key: GNSGKSHXAJGIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule provided for research purposes. This compound features a benzamide scaffold linked to a 1,3,4-oxadiazole ring via a methylene bridge, a structure of significant interest in medicinal chemistry. The molecule incorporates a sulfanyl linker and a propylcarbamoyl side chain, which can influence its physicochemical properties and biomolecular interactions. The 1,3,4-oxadiazole moiety is a well-characterized pharmacophore noted for its diverse biological activities. Scientific literature indicates that analogs containing the N-benzamide-1,3,4-oxadiazole structure have been investigated as bacteriostatic agents against challenging drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Furthermore, benzamide and nicotinamide derivatives are frequently explored in oncology research for their potential effects on hematologic cancers and leukemias . The specific mechanism of action and primary research applications for this particular analog are yet to be fully characterized and represent an area for ongoing investigation. Researchers are encouraged to utilize this compound in their exploratory studies. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-5-10-20-15(24)12-27-18-23-22-16(26-18)11-21-17(25)13-6-8-14(9-7-13)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGKSHXAJGIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the propylaminoethyl group: This step involves the reaction of the oxadiazole intermediate with propylamine under controlled conditions.

    Attachment of the benzamide core: The final step involves coupling the functionalized oxadiazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Aluminum chloride, alkyl or acyl halides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amines

    Substitution: Alkyl or aryl-substituted benzamides

Scientific Research Applications

4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The oxadiazole ring and the sulfanyl linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The target compound shares its 1,3,4-oxadiazole core with several derivatives, but substituent variations critically influence its properties:

Compound Name Oxadiazole Substituent (Position 5) Benzamide/Sulfonamide Substituent Key Structural Features Reference
Target Compound Propylcarbamoylmethyl sulfanyl 4-tert-butylbenzamide Tert-butyl (lipophilic), carbamoyl (H-bond donor/acceptor)
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide Benzylsulfanyl 4-methylbenzenesulfonamide Sulfonamide (acidic), benzyl (aromatic bulk)
4-(Butyl-methyl-sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Ethyl 4-(butyl-methyl-sulfamoyl)benzamide Ethyl (small aliphatic), sulfamoyl (polar, H-bond acceptor)
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-Dimethoxyphenyl 4-[butyl(ethyl)sulfamoyl]benzamide Dimethoxyphenyl (π-π interactions), branched sulfamoyl

Key Observations :

  • Substituent Bulk : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller groups like ethyl or planar aromatic substituents (e.g., benzyl ). This may enhance lipid solubility but reduce binding pocket compatibility.
  • Polarity : The carbamoyl group in the target compound adds hydrogen-bonding capacity, contrasting with sulfonamides (e.g., ) or sulfamoyls (e.g., ), which are more acidic and may influence solubility and target engagement.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl , dimethoxyphenyl ) favor π-π stacking, while aliphatic chains (e.g., propylcarbamoylmethyl in the target) may improve metabolic stability by reducing oxidative metabolism.
Substituent Effects on Physicochemical Properties
  • Lipophilicity : The tert-butyl group (logP ~4.5) increases hydrophobicity compared to methyl (logP ~1.9) or sulfamoyl (logP ~0.5) groups .
  • Solubility : Carbamoyl and sulfamoyl groups enhance aqueous solubility via polar interactions, whereas tert-butyl and benzyl groups reduce it .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) and carbamoyl groups may slow cytochrome P450-mediated metabolism compared to smaller aliphatic chains (e.g., ethyl ).

Biological Activity

The compound 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a derivative of oxadiazole that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a tert-butyl group and an oxadiazole moiety linked to a benzamide. Its chemical formula and molecular weight are crucial for understanding its reactivity and interaction with biological systems.

PropertyValue
Chemical FormulaC_{16}H_{22}N_{4}O_{2}S
Molecular Weight342.43 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The oxadiazole derivatives have been shown to exhibit significant antioxidant properties. For example, studies using DPPH and FRAP assays indicated that similar compounds can scavenge free radicals effectively, suggesting that this compound may also possess comparable antioxidant capabilities .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as amyloidogenesis. In vitro studies demonstrated inhibition of β-secretase activity, which is crucial in the context of Alzheimer's disease .
  • Cellular Protection : The compound has shown protective effects against oxidative stress in astrocytes induced by amyloid beta (Aβ) peptides. This suggests a potential role in neuroprotection and treatment strategies for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Antioxidant Studies : In a study evaluating various oxadiazole derivatives, one compound demonstrated antioxidant activity comparable to ascorbic acid, highlighting the potential of this class of compounds in therapeutic applications .
  • Neuroprotective Effects : In vivo studies on related compounds have shown moderate protective effects against Aβ-induced toxicity in astrocytes. These findings indicate that modifications to the oxadiazole structure can enhance neuroprotective properties .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Oxadiazole Formation : Cyclize a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl₃) under reflux .

Benzamide Coupling : React the oxadiazole intermediate with 4-tert-butylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous DCM .

Sulfanyl Group Introduction : Attach [(propylcarbamoyl)methyl]sulfanyl via nucleophilic substitution or coupling reagents like EDCI/HOBt in DMF .
Optimization Tips :

  • Monitor reaction progress with TLC (hexane:ethyl acetate, 3:1).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substituent integration (e.g., tert-butyl protons at ~1.3 ppm in 1^1H NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (expected [M+H]⁺ ≈ 459.2 Da) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Screen against target enzymes (e.g., HDACs or kinases) using fluorometric assays .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., tert-butyl group, sulfanyl linker) influence bioactivity?

Methodological Answer:

  • Lipophilicity : The tert-butyl group enhances membrane permeability (logP ~3.5), critical for cellular uptake .
  • Sulfanyl Linker : Acts as a hydrogen-bond acceptor, improving target binding (e.g., enzyme active sites) .
    SAR Study Design :

Synthesize analogs with varied substituents (e.g., methyl, phenyl).

Compare bioactivity data to establish trends (e.g., IC₅₀ vs. logP) .

Q. Q5. How can researchers resolve contradictions in biological data across similar compounds?

Methodological Answer:

  • Control Experiments : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Q6. What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis of oxadiazole intermediates reduces side reactions .
  • Catalytic Systems : Use Pd/C or Ni catalysts for efficient coupling steps (yield >80%) .
  • Crystallization : Purify the final product via slow evaporation (solvent: ethyl acetate/hexane) .

Q. Q7. How can computational methods predict the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate absorption (TPSA ≈ 90 Ų) and CYP450 inhibition .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive sulfanyl groups) .
  • Molecular Dynamics : Simulate binding to serum albumin to predict half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.